molecular formula C18H20FN3O3S B251404 4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

Cat. No. B251404
M. Wt: 377.4 g/mol
InChI Key: UVNKGQXCKUXSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation.

Mechanism of Action

4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide works by inhibiting the activity of B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in the regulation of cell growth and proliferation, and is frequently dysregulated in cancer cells. By inhibiting B-Raf, 4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can block the growth of cancer cells that are dependent on this pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells that are dependent on the B-Raf pathway, and can induce cell death in these cells. In vivo studies have shown that 4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can inhibit the growth of tumor xenografts in mice, and can enhance the efficacy of other cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in lab experiments include its high potency and selectivity for B-Raf, which makes it a useful tool compound for studying the role of this protein in cell growth and proliferation. Its limitations include its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One direction is the development of more potent and selective inhibitors of B-Raf, which could have improved efficacy and reduced toxicity compared to current inhibitors. Another direction is the investigation of the role of B-Raf in other disease states, such as autoimmune disorders and neurodegenerative diseases. Finally, the use of 4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide as a therapeutic agent for the treatment of cancer could be further explored, including the development of combination therapies with other cancer drugs.

Synthesis Methods

The synthesis of 4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves several steps. The first step is the preparation of 4-fluoro-N-(4-aminophenyl)benzamide, which is achieved by reacting 4-fluoro-N-(4-nitrophenyl)benzamide with tin(II) chloride in the presence of hydrochloric acid. The second step is the preparation of 4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, which is achieved by reacting 4-fluoro-N-(4-aminophenyl)benzamide with 4-(methylsulfonyl)piperazine in the presence of N,N-dimethylformamide and triethylamine.

Scientific Research Applications

4-fluoro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is widely used in scientific research as a tool compound for studying the role of B-Raf in cell growth and proliferation. It has been shown to inhibit the growth of cancer cells that are dependent on the B-Raf pathway, making it a potential therapeutic agent for the treatment of cancer.

properties

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

4-fluoro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H20FN3O3S/c1-26(24,25)22-12-10-21(11-13-22)17-8-6-16(7-9-17)20-18(23)14-2-4-15(19)5-3-14/h2-9H,10-13H2,1H3,(H,20,23)

InChI Key

UVNKGQXCKUXSFW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.